3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide
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Overview
Description
3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide is an aromatic amide compound characterized by the presence of bromine, chlorine, and methyl substituents on its benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide typically involves the following steps:
Amidation: The formation of the amide bond involves reacting the brominated benzene derivative with 2,5-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2,5-dichlorophenyl)benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.
4-methyl-N-(2,5-dichlorophenyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions.
Properties
IUPAC Name |
3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-2-3-9(6-11(8)15)14(19)18-13-7-10(16)4-5-12(13)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSDTIAWHGXNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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